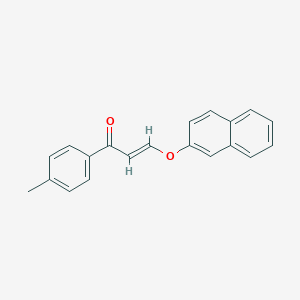![molecular formula C19H22N2O2 B214959 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMPB is a benzamide derivative that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in various physiological processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting the activity of these enzymes, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can potentially slow down the progression of diseases that are associated with their dysregulation.
Biochemical and Physiological Effects
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been found to improve glucose metabolism in diabetic mice by decreasing insulin resistance and increasing glucose uptake. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for lab experiments is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential direction is the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for different diseases. Finally, the potential long-term effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on human health need to be investigated further.
In conclusion, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a promising chemical compound that has potential applications in the field of medicine. Its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, and its synthesis is relatively simple. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, including the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs and investigations into its long-term effects on human health.
Méthodes De Synthèse
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography, and the final product is obtained as a white crystalline powder. The synthesis of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
Propriétés
Nom du produit |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-17(13-15)19(22)20-18-7-5-16(6-8-18)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Clé InChI |
IMXTVLJWUAWLQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)

